molecular formula C25H28N2O2 B3942444 [1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone

[1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone

Cat. No.: B3942444
M. Wt: 388.5 g/mol
InChI Key: HDIOFAAHJBTHLE-UHFFFAOYSA-N
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Description

[1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with an isoquinoline moiety and a methanone group attached to a propan-2-yloxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone typically involves multi-step organic reactions One common approach is to start with the piperidine ring, which is then functionalized with the isoquinoline moiety through a nucleophilic substitution reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be tailored for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, [1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into cellular processes and pathways.

Medicine

Medically, this compound shows promise in the development of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for treating various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering downstream effects. For example, it may inhibit an enzyme’s activity by occupying its active site, thereby preventing substrate binding and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

  • [1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]-(3-methoxyphenyl)methanone
  • [1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]-(3-ethoxyphenyl)methanone
  • [1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]-(3-butoxyphenyl)methanone

Uniqueness

Compared to its analogs, [1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone exhibits unique properties due to the presence of the propan-2-yloxy group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-18(2)29-23-10-4-6-19(14-23)25(28)22-9-5-13-27(17-22)16-21-8-3-7-20-15-26-12-11-24(20)21/h3-4,6-8,10-12,14-15,18,22H,5,9,13,16-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIOFAAHJBTHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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